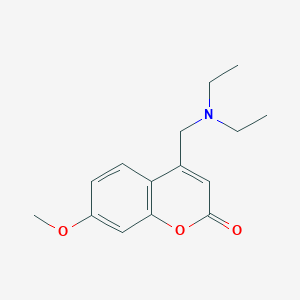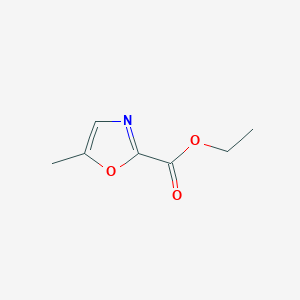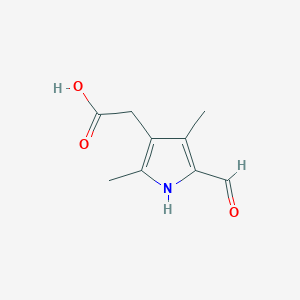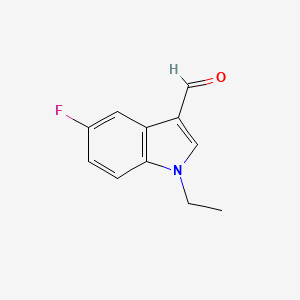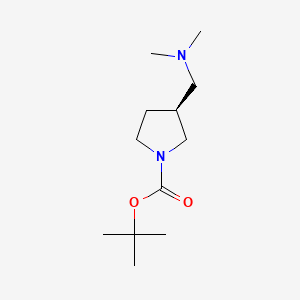
(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine” is a compound used for research and development . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, N-methylpyrrolidine can be synthesized from 2′-deoxyinosine with 3R and 3S pyrrolidine-3-ol in the presence of PyBOP, DIPEA in dry DMSO .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine derivatives are involved in various chemical reactions. For instance, the Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can influence their biological activity. For instance, the non-planarity of the pyrrolidine ring due to pseudorotation allows efficient exploration of the pharmacophore space .Scientific Research Applications
Chiral Diamines and Enantioselective Deprotonation
The study of chiral diamines, including derivatives of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, has shown significant effects on the enantioselective deprotonation of N-Boc-pyrrolidine by i-PrLi. These effects are crucial for understanding asymmetric synthesis processes. Computational comparisons between (-)-sparteine and (S,S)-1,2-bis(N,N-dimethylamino)cyclohexane revealed insights into ligand structure influence on these reactions, providing a foundation for developing more effective chiral catalysts (Wiberg & Bailey, 2000).
Synthesis of Geminal Bis(hydroxymethyl)pyrrolidine
This compound has been used as a building block in the synthesis of geminally disubstituted pyrrolidine imino sugars. This application underscores its versatility in synthesizing complex organic molecules, which have potential applications in medicinal chemistry and as glycomimetic agents (Schieweck & Altenbach, 2001).
Safety and Hazards
Future Directions
Pyrrolidine derivatives continue to be a focus in drug discovery due to their versatile scaffold. Future research may focus on designing new pyrrolidine compounds with different biological profiles . Understanding and optimizing the intrinsic characteristics of a five-membered heterocycle can help in the development of drugs with improved activity, pharmacokinetic profile, and safety .
Mechanism of Action
Target of Action
The compound “(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine”, also known as “(S)-tert-butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate”, is a pyrrolidine derivative . Pyrrolidine derivatives are known to have diverse biological activities and are often used as intermediates in drug research and development . .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely depending on their specific structure and functional groups . The presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins . .
Biochemical Pathways
Pyrrolidine derivatives can influence various biochemical pathways. For instance, S-adenosylmethionine (SAM) is a common substrate for many pyrrolidine derivatives, and it plays a key role in methylation reactions . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Pyrrolidine derivatives, due to their heteroatomic saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . .
properties
IUPAC Name |
tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFCKPUIJBZBQS-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647518 |
Source


|
| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859213-51-7 |
Source


|
| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)
![4-(Bromomethyl)benzo[d]oxazole](/img/structure/B1343867.png)
